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Compound of Interest

Compound Name: 3,4,5-Trifluorocinnamic acid

Cat. No.: B3382470 Get Quote

3,4,5-Trifluorocinnamic acid, a halogenated derivative of the naturally occurring

phenylpropanoid, cinnamic acid, represents a molecule of significant interest in the fields of

medicinal chemistry and materials science. The strategic placement of three fluorine atoms on

the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and

metabolic stability compared to its non-fluorinated parent. In drug development, the

incorporation of fluorine is a well-established strategy to enhance pharmacokinetic and

pharmacodynamic properties, such as improving metabolic stability by blocking sites of

oxidative metabolism, increasing binding affinity through favorable electrostatic interactions,

and modulating acidity (pKa) to optimize solubility and cell permeability.

This guide serves as a comprehensive technical resource on the core physical properties of

3,4,5-Trifluorocinnamic acid. As senior application scientists, our objective is to synthesize

the available data with practical, field-proven insights into the experimental methodologies used

for its characterization. This document provides not just data, but the context and causality

behind its measurement, ensuring a trustworthy and authoritative foundation for its use in

research and development.

Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are the bedrock of its

application in synthesis and formulation. The data presented below have been consolidated

from supplier technical data sheets. It is crucial to note that while some values are derived from
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experimental measurements, others are predicted through computational models and should

be regarded as such.

Property Value Reference(s)

CAS Number 152152-19-7 [1][2]

Molecular Formula C₉H₅F₃O₂ [2][3]

Molecular Weight 202.13 g/mol [2][3]

Appearance
Light creamy lemon to white

powder/solid
[4]

Melting Point 195 - 199 °C (lit.) [4]

Boiling Point 273.8 ± 35.0 °C (Predicted) [4]

Density 1.468 ± 0.06 g/cm³ (Predicted) [4]

pKa 4.13 ± 0.10 (Predicted) [4]

Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3,4,5-
Trifluorocinnamic acid. While specific, published spectra for this exact molecule are not

readily available, we can predict the expected spectral features based on its structure and data

from analogous compounds.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For 3,4,5-
Trifluorocinnamic acid, the following characteristic absorption bands are expected:

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, typically broadened due to

hydrogen bonding.

~1700-1680 cm⁻¹ (strong, sharp): C=O stretching of the α,β-unsaturated carboxylic acid.

Conjugation slightly lowers the frequency compared to a saturated carboxylic acid.

~1640 cm⁻¹ (medium): C=C stretching of the alkene portion of the cinnamate structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3_4_5-Trimethoxycinnamic-acid
http://www.thegoodscentscompany.com/data/rw1182681.html
http://www.thegoodscentscompany.com/data/rw1182681.html
https://foodb.ca/compounds/FDB023019
http://www.thegoodscentscompany.com/data/rw1182681.html
https://foodb.ca/compounds/FDB023019
https://en.wikipedia.org/wiki/Cinnamic_acid
https://en.wikipedia.org/wiki/Cinnamic_acid
https://en.wikipedia.org/wiki/Cinnamic_acid
https://en.wikipedia.org/wiki/Cinnamic_acid
https://en.wikipedia.org/wiki/Cinnamic_acid
https://www.benchchem.com/product/b3382470?utm_src=pdf-body
https://www.benchchem.com/product/b3382470?utm_src=pdf-body
https://www.benchchem.com/product/b3382470?utm_src=pdf-body
https://www.benchchem.com/product/b3382470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~1300-1000 cm⁻¹ (strong): C-F stretching vibrations from the trifluorinated phenyl ring.

These are typically strong and sharp absorptions found in the fingerprint region.

~980 cm⁻¹ (medium): Out-of-plane C-H bend characteristic of a trans-alkene, providing

confirmation of the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the

molecule in solution.

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly

informative.

A broad singlet peak for the acidic proton of the carboxylic acid (-COOH), typically found

far downfield (>10 ppm), though its visibility can depend on the solvent used.

Two doublets in the vinyl region (6.0-8.0 ppm) corresponding to the -CH=CH- protons. The

trans-relationship is confirmed by a large coupling constant (J) of approximately 16 Hz.

A signal for the two aromatic protons (Ar-H). Due to the molecule's symmetry, these two

protons are chemically equivalent. They will be split by the adjacent fluorine atoms (F3 and

F5) and the more distant F4 fluorine, likely resulting in a complex multiplet, potentially a

triplet of doublets.

¹³C NMR: The carbon spectrum will show nine distinct signals.

The carbonyl carbon (C=O) of the carboxylic acid will appear around 167-170 ppm.

The two vinyl carbons (-CH=CH-) will be in the 115-145 ppm range.

The aromatic carbons will appear in the 110-160 ppm range. Critically, the carbons directly

bonded to fluorine will exhibit large one-bond coupling constants (¹JC-F), and other

aromatic carbons will show smaller two- or three-bond couplings, which can be invaluable

for definitive signal assignment.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential for characterization.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.0c05510
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Due to symmetry, two signals are expected.

The fluorine at the 4-position (F4) will appear as a triplet, as it is coupled to the two

equivalent fluorines at the 3- and 5-positions.

The fluorines at the 3- and 5-positions (F3, F5) are chemically equivalent and will appear

as a doublet, coupled to the single fluorine at the 4-position. The chemical shifts for

aromatic fluorines typically fall within the -100 to -170 ppm range relative to a CFCl₃

standard.[6]

Experimental Methodology: Melting Point
Determination by Differential Scanning Calorimetry
(DSC)
Expertise & Rationale: The melting point is a critical indicator of purity. While capillary methods

are common, Differential Scanning Calorimetry (DSC) provides a more detailed and

quantitative thermal profile.[7] It measures the difference in heat flow between the sample and

a reference as a function of temperature. The resulting thermogram gives the onset

temperature of melting and the peak maximum, as well as the enthalpy of fusion (ΔHfus), which

is the energy required to melt the sample. This protocol is self-validating; a sharp, well-defined

melting peak is indicative of a high-purity sample, whereas a broad peak suggests the

presence of impurities or multiple crystalline forms.

Step-by-Step Protocol:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a

certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g). This ensures the

accuracy of the measurements.

Sample Preparation: Accurately weigh 2-5 mg of 3,4,5-Trifluorocinnamic acid into a

standard aluminum DSC pan.

Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press. This

prevents any loss of sample due to sublimation. An identical empty, sealed pan should be

used as the reference.
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Thermal Program: Place both the sample and reference pans into the DSC cell. Purge the

cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive

atmosphere.

Data Acquisition: Heat the sample at a controlled linear rate, typically 10 °C/min, from a

starting temperature well below the expected melting point (e.g., 30 °C) to a temperature well

above it (e.g., 220 °C).

Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an

endothermic peak corresponding to the melting event. Determine the onset temperature (the

intersection of the baseline with the leading edge of the peak) and the peak temperature.

The integrated area of the peak is proportional to the enthalpy of fusion.

Workflow Visualization
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Caption: Workflow for Melting Point Determination using DSC.
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Solubility Profile and Handling
Solubility: While quantitative public data is limited, cinnamic acids are generally poorly soluble

in water and freely soluble in many organic solvents. For 3,4,5-Trifluorocinnamic acid, good

solubility can be expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO),

dimethylformamide (DMF), tetrahydrofuran (THF), and acetone, as well as in alcohols like

methanol and ethanol. Its utility in aqueous buffers for biological assays will be highly pH-

dependent, with solubility increasing significantly above its pKa as the carboxylate salt is

formed.

Storage and Handling: 3,4,5-Trifluorocinnamic acid should be stored under an inert

atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term

stability.[4] Standard personal protective equipment (gloves, safety glasses, lab coat) should be

worn when handling the compound, as it is classified as an irritant.

Conclusion
3,4,5-Trifluorocinnamic acid is a valuable building block for chemical synthesis, offering the

advantageous physicochemical properties conferred by its trifluorinated phenyl ring. This guide

has consolidated its core physical properties, including its high melting point and predicted

pKa, and outlined the expected spectroscopic signatures for robust identification. The detailed

DSC protocol provides a reliable, self-validating method for thermal analysis and purity

assessment. A comprehensive understanding of these physical properties is the essential first

step for any researcher aiming to leverage this versatile compound in drug discovery, materials

science, or other advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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